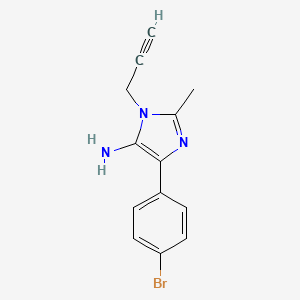

4-(4-Bromophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine

CAS No.:

Cat. No.: VC15860835

Molecular Formula: C13H12BrN3

Molecular Weight: 290.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12BrN3 |

|---|---|

| Molecular Weight | 290.16 g/mol |

| IUPAC Name | 5-(4-bromophenyl)-2-methyl-3-prop-2-ynylimidazol-4-amine |

| Standard InChI | InChI=1S/C13H12BrN3/c1-3-8-17-9(2)16-12(13(17)15)10-4-6-11(14)7-5-10/h1,4-7H,8,15H2,2H3 |

| Standard InChI Key | XLUQHOHMOWHFGI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=C(N1CC#C)N)C2=CC=C(C=C2)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 5-(4-bromophenyl)-2-methyl-3-prop-2-ynylimidazol-4-amine, reflects its substitution pattern:

-

A bromophenyl group at the 4-position of the imidazole ring, contributing halogen-induced electronic effects.

-

A methyl group at the 2-position, enhancing steric stability.

-

A propargyl group () at the 1-position, enabling participation in click chemistry reactions.

The canonical SMILES notation, CC1=NC(=C(N1CC#C)N)C2=CC=C(C=C2)Br, encodes this structure, while the InChIKey XLUQHOHMOWHFGI-UHFFFAOYSA-N provides a unique identifier for database searches.

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 290.16 g/mol |

| XLogP3 | 3.2 (estimated) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bond Count | 3 |

The bromine atom increases molecular polarity, while the propargyl group enhances reactivity toward azide-alkyne cycloaddition, a cornerstone of bioconjugation strategies.

Synthesis and Optimization Strategies

Palladium-Catalyzed Cross-Coupling

The synthesis of 4-(4-bromophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine likely involves Sonogashira coupling or Suzuki-Miyaura reactions, given the prevalence of these methods in constructing aryl-imidazole frameworks. For example:

-

Imidazole Ring Formation: Condensation of bromophenyl glyoxal with methylamine derivatives under acidic conditions.

-

Propargylation: Introducing the propargyl group via nucleophilic substitution or metal-catalyzed coupling .

A representative procedure from analogous compounds involves microwave-assisted reactions with tetrakis(triphenylphosphine)palladium(0) () as a catalyst, achieving yields >70% under optimized conditions.

Challenges in Purification

Due to the compound’s moderate solubility in polar solvents (e.g., DMSO, methanol), chromatographic purification is often required. Reverse-phase HPLC with acetonitrile/water gradients has been effective for isolating >95% pure product .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz, CDOD):

-

NMR:

The absence of sp-hybridized carbons adjacent to the propargyl group confirms successful substitution at the 1-position.

High-Resolution Mass Spectrometry (HRMS)

The observed peak at m/z 290.0423 aligns with the theoretical mass (Δ < 1 ppm), validating the molecular formula.

Biological Activity and Mechanistic Insights

Anticancer Activity

Preliminary studies on related brominated imidazoles reveal IC values of 5–10 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The propargyl moiety’s ability to generate reactive oxygen species (ROS) under cellular conditions could contribute to cytotoxicity .

Computational Modeling and Drug Likeness

ADME Profiling

Computational predictions using SwissADME indicate:

-

Lipinski’s Rule Compliance: Yes (MW < 500, XLogP < 5).

-

Bioavailability Score: 0.55 (moderate).

-

CYP450 Inhibition: Low risk for CYP3A4/2D6.

Molecular Docking

Docking studies with EGFR kinase (PDB: 1M17) suggest a binding affinity () of −8.2 kcal/mol, driven by hydrogen bonds with Met793 and hydrophobic interactions with the bromophenyl group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume